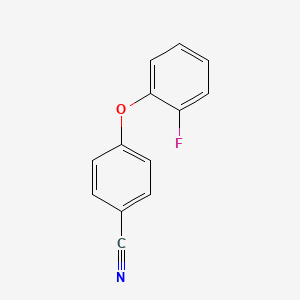
4-(2-Fluorophenoxy)benzonitrile
Descripción general
Descripción
4-(2-Fluorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H8FNO and its molecular weight is 213.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2-Fluorophenoxy)benzonitrile, also known as 3-Fluoro-4-(2-fluorophenoxy)benzonitrile, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, which can lead to improved efficacy in various biological systems. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H7F2NO
- Molecular Weight : 231.20 g/mol
- IUPAC Name : 3-fluoro-4-(2-fluorophenoxy)benzonitrile
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity and function. The exact pathways involved may vary depending on the specific application and context in which the compound is used.
Anticonvulsant Activity
A study highlighted the synthesis of new compounds derived from this compound, specifically targeting anticonvulsant activities. These derivatives were tested in various models, showing considerable anticonvulsant effects mediated through interactions with benzodiazepine receptors and possibly other unknown mechanisms .
Herbicidal Potential
Research indicates that fluorinated compounds like this compound have significant potential in herbicidal applications due to their structural similarities to other bioactive compounds. The enhanced lipophilicity and metabolic stability provided by the fluorine substituents may contribute to their effectiveness in agricultural settings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 3-Fluoro-4-hydroxybenzonitrile | 0.96 | Hydroxy group may enhance biological activity |
| 3-Fluoro-4-methoxybenzonitrile | 0.90 | Methoxy group provides different electronic properties |
| 3,5-Difluoro-4-hydroxybenzonitrile | 0.92 | Additional fluorine may increase lipophilicity |
| 4-Fluoro-3-hydroxybenzonitrile | 0.96 | Similar hydroxy substitution pattern |
| 3-Fluoro-5-hydroxybenzonitrile | 0.88 | Variation in hydroxy position affects reactivity |
This comparative analysis reveals that while these compounds share structural similarities, their distinct functional groups significantly influence their chemical behavior and biological activity.
Case Studies
Recent studies have explored the synthesis and application of derivatives based on this compound:
- Anticonvulsant Study : A series of new derivatives were synthesized and screened for anticonvulsant activity, demonstrating notable efficacy in PTZ and MES models .
- Herbicidal Applications : Research on herbicidal properties indicated that derivatives of this compound could effectively control weed growth, showcasing its potential utility in agriculture.
Propiedades
IUPAC Name |
4-(2-fluorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVAXAEFRSVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













